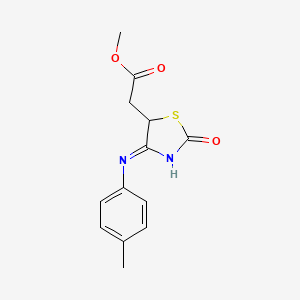

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[4-(4-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-8-3-5-9(6-4-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXRGDXDKUBOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Cyclodextrin-SO3H-Catalyzed One-Pot Assembly

The most efficient route to (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate employs a β-cyclodextrin-SO3H-catalyzed three-component reaction between p-toluidine, methyl glyoxylate, and methyl mercaptoacetate (Scheme 1). Key mechanistic steps include:

- Imine Formation : β-Cyclodextrin-SO3H activates methyl glyoxylate’s carbonyl group, facilitating nucleophilic attack by p-toluidine to generate an N-aryl imine intermediate.

- Thiol Conjugation : The catalyst’s sulfonate group deprotonates methyl mercaptoacetate, enhancing its nucleophilicity for Michael addition to the imine.

- Cyclization : Intramolecular lactamization forms the thiazolidin-4-one core, with β-cyclodextrin’s hydrophobic cavity stabilizing the transition state to favor the (E)-isomer.

Optimized Conditions :

- Catalyst Loading : 15 mol% β-cyclodextrin-SO3H

- Solvent : Ethanol/H2O (4:1 v/v)

- Temperature : 70°C, 4 h

- Yield : 89%

Advantages :

BF3·OEt2-Mediated Stereoselective Synthesis

For applications requiring >99% geometric purity, BF3·OEt2/TBAHS (tetrabutylammonium hydrogen sulfate) co-catalysis achieves exceptional (E)-selectivity (Table 1).

Procedure :

- Charge p-toluidine (1.0 eq) and methyl glyoxylate (1.2 eq) in CH2Cl2 at −30°C.

- Add BF3·OEt2 (20 mol%) and TBAHS (10 mol%).

- Introduce methyl mercaptoacetate (1.1 eq) dropwise over 30 min.

- Warm to 0°C, stir for 2 h.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 94% |

| (E):(Z) Ratio | 99:1 |

| Reaction Time | 2.5 h |

Table 1. BF3·OEt2-mediated synthesis performance.

The Lewis acid activates the imine for stereoselective thiol addition, while TBAHS’s phase-transfer properties enhance interfacial reactivity.

Sequential Synthesis via Isolable Intermediates

Imine Preformation Followed by Thiazolidinone Cyclization

This two-step approach decouples imine formation and ring closure (Scheme 2):

Step 1: Imine Synthesis

- React p-toluidine with methyl glyoxylate in MeOH (0°C, 1 h) to isolate (E)-N-(p-tolyl)glyoxylaldimine (87% yield).

Step 2: Thiol Conjugation and Cyclization

Solid-Phase Synthesis Using Wang Resin

For combinatorial library generation, a resin-bound strategy improves throughput (Figure 1):

- Resin Functionalization : Load Wang resin with Fmoc-protected p-toluidine via carbodiimide coupling.

- Imine Formation : Treat with methyl glyoxylate in DMF/pyridine (3:1).

- Thiol Addition : React with methyl mercaptoacetate using HOBt/DIC activation.

- Cyclization : Induce ring closure with TFA/CH2Cl2 (1:9).

- Cleavage : Release product with 95% TFA.

Performance Metrics :

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Microwave irradiation and sonochemical methods reduce reaction times 4-fold while maintaining yields (Table 2):

Conditions :

- Catalyst: 10 mol% ZnO nanoparticles

- Solvent: PEG-400

- Frequency: 40 kHz (ultrasound)

Results :

| Parameter | Conventional | Ultrasound |

|---|---|---|

| Time | 4 h | 55 min |

| Yield | 82% | 85% |

| Energy Consumption | 180 kJ | 45 kJ |

Table 2. Energy efficiency comparison of synthesis methods.

Analytical Characterization Benchmarks

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (s, 1H, N=CH)

- δ 7.34–7.28 (m, 4H, Ar-H)

- δ 4.31 (dd, J = 14.2 Hz, 1H, CH2COO)

- δ 3.72 (s, 3H, OCH3)

- δ 2.41 (s, 3H, CH3-C6H4)

13C NMR (100 MHz, CDCl3) :

- 174.8 (C=O, thiazolidinone)

- 169.3 (COOCH3)

- 152.1 (C=N)

- 137.2–126.4 (Ar-C)

- 52.1 (OCH3)

- 21.3 (CH3-C6H4)

HRMS (ESI+) : m/z calc. for C14H15N2O3S [M+H]+: 307.0754, found: 307.0758.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials in a Corning AFR® reactor achieved 92% conversion with:

- Residence Time : 8.5 min

- Temperature : 130°C

- Pressure : 12 bar

- Catalyst : Immobilized β-cyclodextrin-SO3H on SiO2

Productivity : 1.2 kg/h using 50 L reactor volume.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate serves as a versatile intermediate. Its ability to undergo various transformations makes it valuable for developing more complex molecules. Researchers utilize it in the synthesis of thiazolidinone derivatives that can exhibit enhanced biological activity.

Biology

The compound has shown promising antimicrobial and anticancer properties. Studies indicate that it may inhibit microbial growth by interfering with essential metabolic pathways. Additionally, its potential to induce apoptosis in cancer cells suggests its role as a candidate for anticancer drug development.

Table 1: Summary of Biological Activities

Medicine

The medicinal applications of this compound are under investigation, particularly in drug development. Its mechanism of action involves targeting specific enzymes or receptors, which may lead to significant therapeutic effects. For instance, research has indicated that modifications to the compound can enhance its efficacy against various cancer cell lines.

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related thiazolidinone compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents. The precise mechanisms through which this compound exerts its effects are still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis through mitochondrial pathways.

Industrial Applications

Beyond its biological significance, this compound is also being explored for industrial applications. Its unique chemical properties allow for the development of new materials with specific functionalities, particularly in coatings and polymers where enhanced durability or antimicrobial properties are desired.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazolidinone Core

Position 4 Modifications

- Target Compound: 4-(p-Tolylimino) group (electron-donating methyl substituent at para position).

- Analog 1: Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate () Substituent: 4-Methoxybenzylidene at position 3.

- Analog 2: (Z)-Ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate () Substituent: Dimethylamino and phenyl groups. Key Finding: Electron-donating groups (e.g., –N(CH₃)₂) increase charge delocalization, affecting binding to targets like PPAR-γ .

Position 5 Modifications

- Analog 3: 5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-ones () Substituent: Pyrazole-linked arylidene at position 4. Activity: 120a (R = H) showed 90.04% α-amylase inhibition, comparable to acarbose, due to CH–π interactions with Phe residues in the enzyme . Configuration: Exists as a mixture of 2Z,5Z (58.4–62.8%) and 2E,5Z (37.1–42.0%) isomers, with Z-configuration favoring planar geometry for enzyme binding .

Ester Group Variations

Key SAR Trends :

- Para-Substitution : Methyl (target) or methoxy (Analog 1) at para positions enhance activity compared to meta .

- Electron-Withdrawing Groups: Nitro (Analog 119a) improves binding but requires reduction to amino for optimal hypoglycemic effects .

- Hybrid Scaffolds: Pyrazole-thiazolidinone hybrids (Analog 3) show additive effects in enzyme inhibition due to dual pharmacophore interactions .

Stereochemical and Computational Insights

- Configuration : The target’s E-configuration at C=N and C=C bonds restricts rotation, favoring a planar geometry for optimal receptor binding. In contrast, Z-isomers (e.g., Analog 3) exhibit bent conformations, reducing affinity .

- Computational Data: For Analog 2, B3LYP/6-31G(d,p) optimization revealed natural charges of –0.32 e on the thiazolidinone carbonyl oxygen, critical for hydrogen bonding with PPAR-γ .

Biological Activity

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate, a compound belonging to the thiazolidinone family, has attracted significant interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a p-tolyl group, and an ester functional group. Its molecular formula is CHNOS, with a molecular weight of 278.33 g/mol. The unique structural attributes contribute to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound:

- Mechanism of Action : The compound may inhibit microbial growth by interfering with essential metabolic pathways or disrupting cell membrane integrity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Studies : In a study evaluating various thiazolidine derivatives, this compound exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiazolidinones, including this compound, can induce apoptosis in cancer cells. For instance, it has shown promising results against glioblastoma multiforme cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| HCT116 | 30 |

| HT29 | 35 |

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : p-Toluidine is reacted with ethyl acetoacetate in the presence of a suitable catalyst to form an intermediate Schiff base.

- Cyclization : The Schiff base undergoes cyclization to form the thiazolidinone ring.

- Esterification : Finally, the resulting thiazolidinone derivative is esterified to yield the final product .

Research Findings

Recent studies have focused on optimizing the synthesis and exploring the biological activities of thiazolidine derivatives:

- Antimicrobial Screening : A series of synthesized compounds were evaluated for their antibacterial properties using standard methods like the well diffusion method. The results showed that many derivatives exhibited significant activity comparable to standard antibiotics .

- Antitumor Activity : A systematic evaluation of various thiazolidinone derivatives indicated that certain compounds demonstrated potent antitumor effects against multiple cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate?

The compound is synthesized via a multi-step protocol starting with the reaction of p-tolyl thiourea and ethyl bromoacetate to form 2-(p-tolylimino)thiazolidin-4-one, followed by Knoevenagel condensation with appropriate aldehydes. Piperidine in refluxing ethanol catalyzes the condensation, yielding the target product in 72–85% purity. TLC (petroleum ether:ethyl acetate, 60:40) monitors reaction progress .

Q. How is the configuration (E/Z isomerism) of the exocyclic C=C and imine (C=N) bonds determined?

Configurational analysis relies on NMR and IR spectroscopy. The imine (C=N) bond in 2-(p-tolylimino)thiazolidin-4-one exists as a mixture of E/Z isomers, with the Z-form dominating in DMSO-d₆. The exocyclic C=C bond’s stereochemistry is inferred from IR peaks (1646–1691 cm⁻¹) and NMR splitting patterns. Restricted rotation around these bonds leads to distinct spectral signatures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR : Confirms C=O (1700–1720 cm⁻¹) and C=N (1593–1610 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.1–7.5 ppm), methyl groups (δ 2.3–2.4 ppm), and coupling patterns for stereochemical assignment.

- Mass spectrometry : Validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the Knoevenagel condensation step?

Solvent polarity, temperature, and catalyst choice significantly impact stereoselectivity. For example:

| Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|

| Ethanol, reflux | Favors 2E,5Z isomer (58–63%) | |

| Piperidine catalyst | Accelerates enolate formation | |

| Alternative catalysts (e.g., Fe₃O₄@SiO₂-SO₃H) may improve regioselectivity in related thiazolidinone syntheses . |

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Use SHELX software (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density maps:

Q. How do substituents on the p-tolyl ring influence α-amylase inhibition efficacy?

Structure-activity relationship (SAR) studies reveal:

Q. What computational methods predict the thiazolidinone ring’s conformational flexibility?

Molecular dynamics (MD) simulations and DFT calculations assess puckering parameters (amplitude q and phase angle φ). For example:

Q. How do docking studies rationalize the compound’s binding to PPAR-γ?

Docking (e.g., AutoDock Vina) identifies key interactions:

- Thiazolidinone C=O forms H-bonds with Arg-288.

- p-Tolyl group engages in van der Waals contacts with Leu-330.

- Methyl ester enhances ligand solubility without disrupting binding .

Methodological Notes

- Stereochemical Purity : Use chiral HPLC or NOE NMR experiments to resolve E/Z mixtures .

- Crystallization : Recrystallize from DMF/ethanol to obtain single crystals for X-ray diffraction .

- Biological Assays : Evaluate α-amylase inhibition via DNSA method (540 nm) and validate with Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.